Cas no 1448066-69-0 (1-(2,3-dimethoxyphenyl)-3-2-methoxy-2-(thiophen-3-yl)ethylurea)

1-(2,3-dimethoxyphenyl)-3-2-methoxy-2-(thiophen-3-yl)ethylurea Chemical and Physical Properties
Names and Identifiers
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- 1-(2,3-dimethoxyphenyl)-3-2-methoxy-2-(thiophen-3-yl)ethylurea
- 1-(2,3-dimethoxyphenyl)-3-(2-methoxy-2-thiophen-3-ylethyl)urea
- F6420-0485
- 1-(2,3-dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea
- AKOS024557213
- 1-(2,3-DIMETHOXYPHENYL)-3-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]UREA
- 1448066-69-0
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- Inchi: 1S/C16H20N2O4S/c1-20-13-6-4-5-12(15(13)22-3)18-16(19)17-9-14(21-2)11-7-8-23-10-11/h4-8,10,14H,9H2,1-3H3,(H2,17,18,19)
- InChI Key: JJUVHBBSCWHNQO-UHFFFAOYSA-N
- SMILES: N(C1=CC=CC(OC)=C1OC)C(NCC(OC)C1C=CSC=1)=O
Computed Properties
- Exact Mass: 336.11437830g/mol
- Monoisotopic Mass: 336.11437830g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 7
- Complexity: 372
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 97.1Ų
1-(2,3-dimethoxyphenyl)-3-2-methoxy-2-(thiophen-3-yl)ethylurea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6420-0485-2μmol |
1-(2,3-dimethoxyphenyl)-3-[2-methoxy-2-(thiophen-3-yl)ethyl]urea |
1448066-69-0 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6420-0485-1mg |
1-(2,3-dimethoxyphenyl)-3-[2-methoxy-2-(thiophen-3-yl)ethyl]urea |
1448066-69-0 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6420-0485-20mg |
1-(2,3-dimethoxyphenyl)-3-[2-methoxy-2-(thiophen-3-yl)ethyl]urea |
1448066-69-0 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6420-0485-20μmol |
1-(2,3-dimethoxyphenyl)-3-[2-methoxy-2-(thiophen-3-yl)ethyl]urea |
1448066-69-0 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6420-0485-40mg |
1-(2,3-dimethoxyphenyl)-3-[2-methoxy-2-(thiophen-3-yl)ethyl]urea |
1448066-69-0 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6420-0485-5mg |
1-(2,3-dimethoxyphenyl)-3-[2-methoxy-2-(thiophen-3-yl)ethyl]urea |
1448066-69-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6420-0485-10mg |
1-(2,3-dimethoxyphenyl)-3-[2-methoxy-2-(thiophen-3-yl)ethyl]urea |
1448066-69-0 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6420-0485-25mg |
1-(2,3-dimethoxyphenyl)-3-[2-methoxy-2-(thiophen-3-yl)ethyl]urea |
1448066-69-0 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6420-0485-30mg |
1-(2,3-dimethoxyphenyl)-3-[2-methoxy-2-(thiophen-3-yl)ethyl]urea |
1448066-69-0 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6420-0485-50mg |
1-(2,3-dimethoxyphenyl)-3-[2-methoxy-2-(thiophen-3-yl)ethyl]urea |
1448066-69-0 | 50mg |
$160.0 | 2023-09-09 |
1-(2,3-dimethoxyphenyl)-3-2-methoxy-2-(thiophen-3-yl)ethylurea Related Literature
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1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
Additional information on 1-(2,3-dimethoxyphenyl)-3-2-methoxy-2-(thiophen-3-yl)ethylurea
Professional Introduction to Compound with CAS No. 1448066-69-0 and Product Name: 1-(2,3-dimethoxyphenyl)-3-2-methoxy-2-(thiophen-3-yl)ethylurea
The compound identified by the CAS number 1448066-69-0 and the product name 1-(2,3-dimethoxyphenyl)-3-2-methoxy-2-(thiophen-3-yl)ethylurea represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug discovery. The structural framework of this molecule incorporates several key functional groups, including dimethoxyphenyl, methoxyethyl, and thiophenyl moieties, which contribute to its unique chemical properties and biological activities.
Recent research in the domain of bioactive molecules has highlighted the importance of heterocyclic structures in the development of novel therapeutic agents. The presence of a thiophene ring in the 1-(2,3-dimethoxyphenyl)-3-2-methoxy-2-(thiophen-3-yl)ethylurea structure not only imparts electronic richness but also enhances its binding affinity to biological targets. This feature has been extensively explored in the design of kinase inhibitors, which are critical in the treatment of various cancers and inflammatory diseases.
One of the most compelling aspects of this compound is its potential as a scaffold for further derivatization. The methoxy groups and the urea moiety provide multiple sites for chemical modification, allowing researchers to fine-tune its pharmacological properties. For instance, studies have demonstrated that modifications at the 2-methoxy position can significantly alter the compound's solubility and metabolic stability, making it more suitable for oral administration.
In vitro studies have revealed that 1-(2,3-dimethoxyphenyl)-3-2-methoxy-2-(thiophen-3-yl)ethylurea exhibits notable inhibitory activity against several enzymes implicated in disease pathways. Notably, its interaction with protein kinases has been a focal point of investigation. The dimethoxyphenyl group, in particular, has been shown to enhance binding affinity by stabilizing the transition state of enzymatic reactions. This has led to its exploration as a lead compound in the development of targeted therapies for kinases overexpressed in certain cancers.
The thiophenyl ring also contributes to the compound's pharmacological profile by influencing its lipophilicity and cell membrane permeability. These properties are crucial for ensuring effective drug delivery across biological barriers. Additionally, computational modeling studies have suggested that the thiophene moiety may participate in π-stacking interactions with biological targets, further enhancing binding affinity.
Advances in synthetic methodologies have enabled more efficient preparation of derivatives of 1-(2,3-dimethoxyphenyl)-3-2-methoxy-2-(thiophen-3-yl)ethylurea, facilitating rapid screening for new bioactivities. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in introducing additional functional groups while maintaining structural integrity. This has allowed for the generation of a diverse library of analogs with tailored properties.
The urea moiety in this compound is another key feature that has been extensively studied for its role in modulating biological activity. Urea-based compounds are known for their ability to form hydrogen bonds with polar residues in proteins, thereby enhancing binding interactions. This property has been exploited in the design of protease inhibitors and other enzyme-targeting agents.
Recent clinical trials have provided preliminary evidence supporting the therapeutic potential of derivatives based on this scaffold. While further research is needed to fully elucidate their mechanisms of action, early results are promising. The compound's ability to modulate key enzymatic pathways makes it a valuable candidate for treating conditions such as chronic inflammation and neurodegenerative disorders.
The integration of computational chemistry and high-throughput screening has accelerated the discovery process for novel bioactive molecules like 1-(2,3-dimethoxyphenyl)-3-2-methoxy-2-(thiophen-3-yl)ethylurea. By leveraging these technologies, researchers can rapidly identify promising leads and optimize their properties for clinical development. This interdisciplinary approach underscores the importance of collaboration between synthetic chemists, biologists, and pharmacologists.
In conclusion, 1-(2,3-dimethoxyphenyl)-3-2-methoxy-2-(thiophen-3-yl)ethylurea represents a significant contribution to the field of medicinal chemistry. Its unique structural features and demonstrated bioactivity make it a compelling candidate for further development as a therapeutic agent. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in addressing unmet medical needs.
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